N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an indole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the indole moiety, the diazenyl linkage, and the final coupling with the benzamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide shares structural similarities with other indole-based compounds and benzamide derivatives.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further research.
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O5/c1-42-29-18-17-24(22-30(29)43-2)21-27(35-32(39)25-13-7-4-8-14-25)33(40)37-36-31-26-15-9-10-16-28(26)38(34(31)41)20-19-23-11-5-3-6-12-23/h3-18,21-22,41H,19-20H2,1-2H3,(H,35,39)/b27-21+,37-36? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJAUEGHLYUPMA-ZDRJBQGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)/NC(=O)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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